

# Application Notes and Protocols: 2-Bromo-5-methoxy-4-methylaniline in Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-5-methoxy-4-methylaniline

Cat. No.: B1289004

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## Introduction

**2-Bromo-5-methoxy-4-methylaniline** is a versatile, trifunctional aromatic building block crucial in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amino group, and an electron-donating methoxy group, makes it an ideal starting material for the construction of heterocyclic scaffolds and other key intermediates in medicinal chemistry and materials science. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of **2-Bromo-5-methoxy-4-methylaniline** in the synthesis of bioactive compounds, particularly kinase inhibitors.

## Key Applications in Drug Discovery

The structural motif of **2-Bromo-5-methoxy-4-methylaniline** is frequently employed in the development of kinase inhibitors, a class of targeted therapeutics that interfere with the signaling pathways driving the growth and proliferation of cancer cells. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. These modifications are critical for tuning the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Molecules synthesized from this building block often target key signaling pathways implicated in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.

## Targeted Signaling Pathways

**VEGFR-2 Signaling Pathway:** The VEGFR-2 pathway is a primary regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[2][3]

**PDGFR Signaling Pathway:** The PDGFR pathway plays a significant role in cell growth, proliferation, and differentiation.[4][5] Dysregulation of this pathway is associated with various cancers and fibrotic diseases.[4] Ligand binding induces receptor dimerization and activation of intracellular signaling cascades, including the PI3K/AKT and MAPK pathways, which promote cell survival and proliferation.[6]

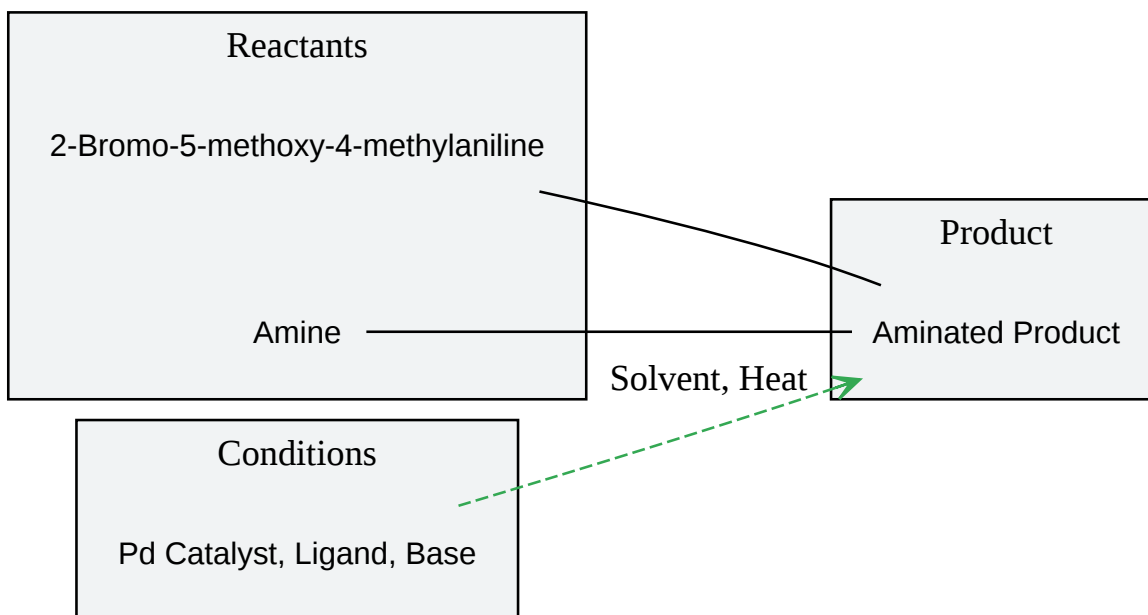
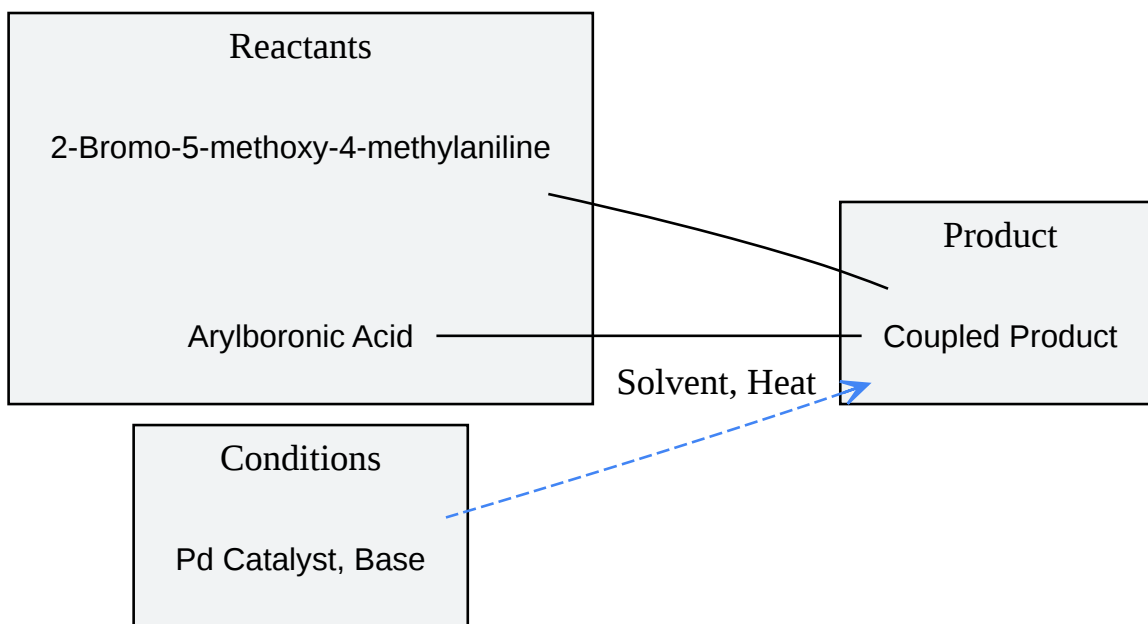
## Experimental Protocols

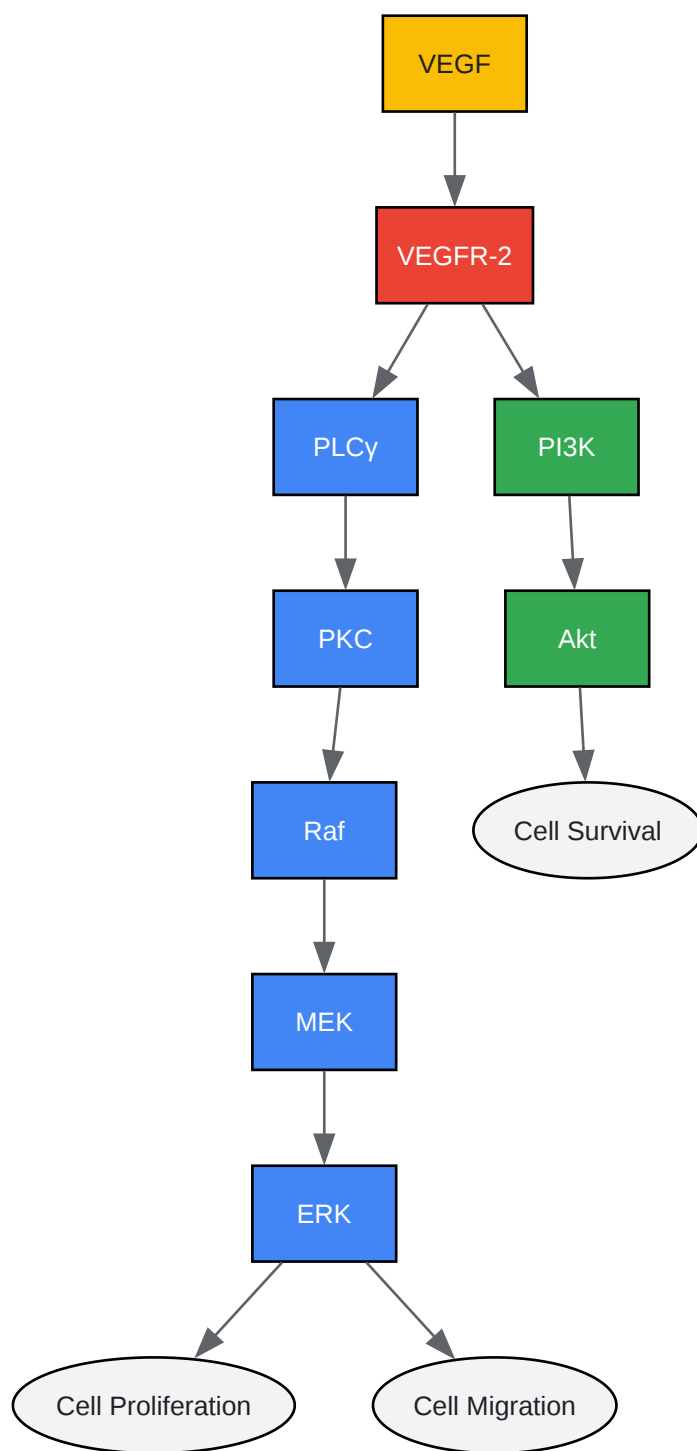
The following protocols provide generalized methodologies for key reactions utilizing **2-Bromo-5-methoxy-4-methylaniline** and its isomers as starting materials. Researchers should note that reaction conditions may require optimization for specific substrates.

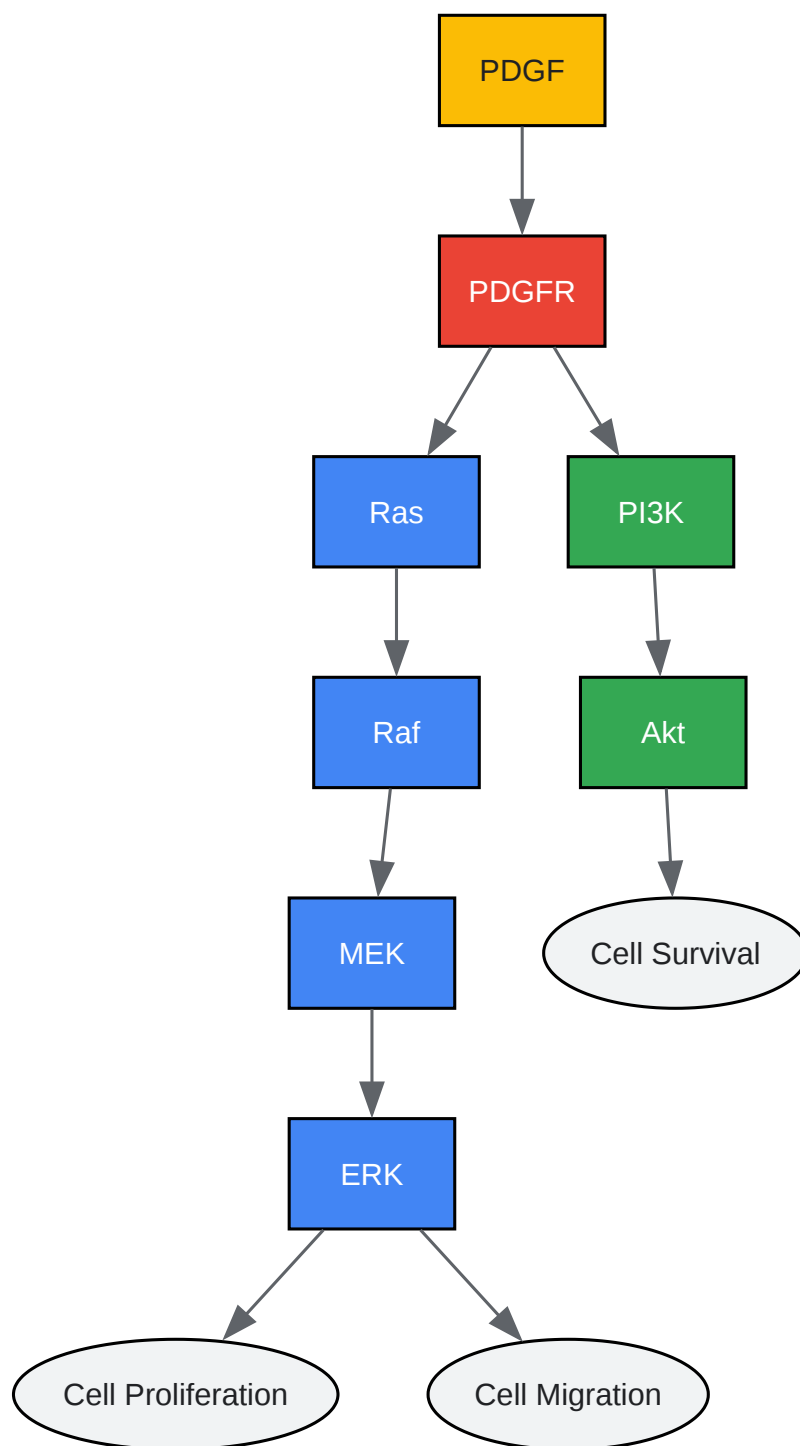
## Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following protocol is a representative example for the coupling of an aryl bromide with an arylboronic acid.

Reaction Scheme:







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